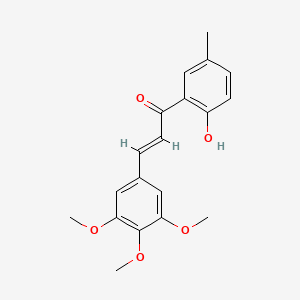
(2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Curcumin, which is a natural polyphenol extracted from the rhizome of the Curcuma longa plant. Curcumin has been reported to possess various biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Molecular Structure Analysis
Research has explored the molecular structure, spectroscopic properties, and chemical behavior of compounds similar to (2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Studies have focused on analyzing their molecular frameworks using various spectroscopic methods, including FT-IR, NBO (Natural Bond Orbital), HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), and MEP (Molecular Electrostatic Potential) analysis. These investigations provide insights into the compound's geometric parameters, stability arising from hyper-conjugative interactions, and charge transfer mechanisms within the molecule. Such research aids in understanding the electronic and structural characteristics vital for their potential applications in various fields, including materials science and pharmaceuticals (Sheena Mary et al., 2015).
Antioxidant Activity and Synthesis
Another area of research involving similar compounds is the synthesis, characterization, and evaluation of antioxidant activities. Studies have synthesized and characterized derivatives to assess their in vitro antioxidant capabilities, offering a foundation for potential therapeutic applications. These investigations include structural determination through X-ray crystallography and biological property assessments, such as free radical scavenging ability. The results highlight the significance of hydroxyl and methoxy substitutions on the phenyl ring for enhancing antioxidant activity, suggesting these compounds' roles in developing new antioxidant agents (Sulpizio et al., 2016).
Crystal Structure Determination
Determining the crystal structure of (2E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and related compounds has been crucial for understanding their molecular conformation and intermolecular interactions. Studies employing single crystal X-ray diffraction (SC-XRD) have elucidated the arrangement of hydroxynaphthyl and trimethoxyphenyl rings, bridged by an unsaturated prop-2-en-1-one group. This research provides valuable data on the molecular geometry, hydrogen bonding patterns, and π–π interactions, essential for designing molecules with desired physical and chemical properties (Srividya et al., 2015).
Computational Studies and Property Prediction
Computational studies using density functional theory (DFT) and other theoretical methods have been conducted to predict the physical, chemical, and biological properties of these compounds. These studies aim to understand the molecular stability, electronic properties, and reactivity, facilitating the design and synthesis of novel derivatives with enhanced performance for specific applications. Theoretical insights complement experimental findings, offering a comprehensive understanding of these compounds' behavior at the molecular level (Khalid et al., 2020).
Eigenschaften
IUPAC Name |
(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-12-5-7-15(20)14(9-12)16(21)8-6-13-10-17(22-2)19(24-4)18(11-13)23-3/h5-11,20H,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZULULTMZKCX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



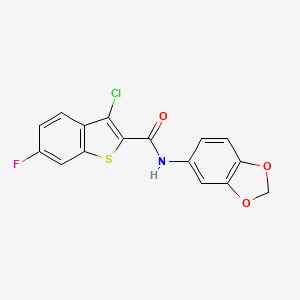

![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
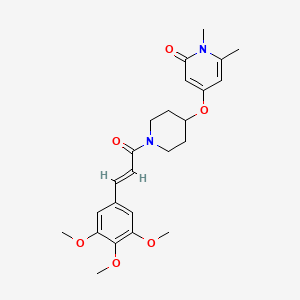
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2835109.png)
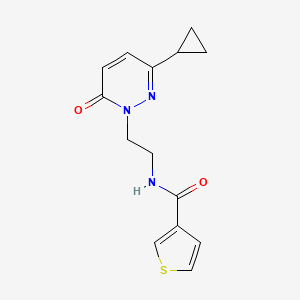
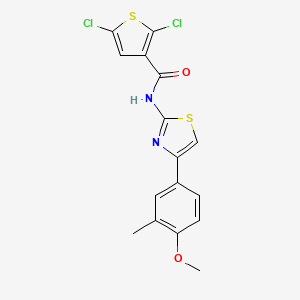
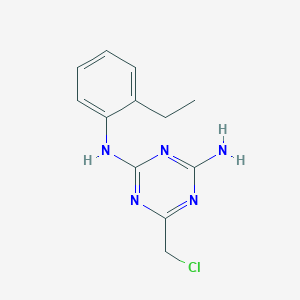
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2835116.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2835118.png)